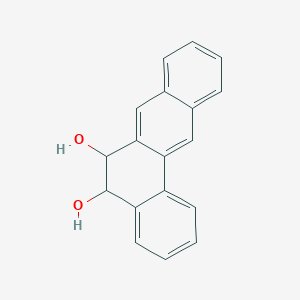

5,6-Dihydrobenz(a)anthracene-5,6-diol

Beschreibung

Introduction to Metabolic Activation

Polycyclic aromatic hydrocarbons like benz(a)anthracene are ubiquitously distributed environmental chemicals that require metabolic activation to exert their carcinogenic effects. As parent compounds, PAHs are relatively inert; however, their biotransformation generates reactive intermediates capable of binding to cellular macromolecules, including DNA, potentially initiating carcinogenesis. The conversion of benz(a)anthracene to 5,6-Dihydrobenz(a)anthracene-5,6-diol represents a critical step in this activation pathway.

The metabolism of benz(a)anthracene occurs primarily in the liver but can also take place in other tissues including lung, skin, and gastrointestinal tract. This metabolic process involves a complex series of oxidative and hydrolytic reactions catalyzed by various enzymes, with cytochrome P450 enzymes playing a central role in the initial activation step.

Cytochrome P450-Mediated Epoxidation and Hydrolysis

The formation of this compound occurs through a two-step metabolic process. Initially, cytochrome P450 enzymes catalyze the epoxidation of benz(a)anthracene at the 5,6-position, forming 5,6-epoxy-5,6-dihydrobenz(a)anthracene (also known as benz[a]anthracene 5,6-oxide or K-region oxide). This epoxide intermediate is highly reactive and unstable in aqueous environments.

In the second step, epoxide hydrolase (EH) catalyzes the hydrolysis of the epoxide, resulting in the formation of this compound with a trans configuration of the hydroxyl groups. This process is illustrated in Figure 1 and can be represented by the following reaction sequence:

Benz(a)anthracene → 5,6-epoxy-5,6-dihydrobenz(a)anthracene → this compound

The metabolic activation of benz(a)anthracene is not limited to the 5,6-position. Studies have demonstrated that oxidation can occur at various positions, leading to the formation of different dihydrodiols. When benz(a)anthracene was oxidized in experimental conditions using ascorbic acid, ferrous sulfate, and EDTA, non-K-region dihydrodiols were formed, including trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene and trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene, along with smaller amounts of 8,9- and 10,11-dihydrodiols.

However, in studies using rat-liver microsomal fractions, the principal metabolic dihydrodiols formed from benz[a]anthracene were the trans-5,6- and trans-8,9-dihydrodiols, with 1,2- and 10,11-dihydrodiols identified as minor products. This demonstrates the regioselectivity of enzymatic oxidation compared to chemical oxidation.

Table 1: Dihydrodiols Formed from Benz[a]anthracene by Chemical and Enzymic Oxidation

The conversion of 5,6-epoxy-5,6-dihydrobenz(a)anthracene to this compound is not the end of the metabolic process. The dihydrodiol can undergo further metabolism, including additional epoxidation to form diol epoxides. These diol epoxides, particularly those with a bay region configuration, are considered the ultimate carcinogenic metabolites of PAHs, capable of forming covalent adducts with DNA.

Enzymatic Specificity: Role of CYP1A2 and CYP2C9

The cytochrome P450 enzymes (CYPs) exhibit varying degrees of specificity toward different PAHs and their metabolites. Historically, CYP1A1 was believed to be the only enzyme involved in PAH activation. However, research has demonstrated that multiple CYP isoforms, particularly CYP1A1, CYP1A2, and CYP1B1, contribute to the metabolic activation of PAHs including benz(a)anthracene.

CYP1A2 plays a particularly important role in the metabolism of benz(a)anthracene derivatives. In studies with chlorinated benz(a)anthracene (Cl-BaA), administration to Fischer 344 rats resulted in significant induction of the CYP1A2 gene, even at lower dosages, while CYP1A1 and CYP1B1 mRNA levels remained unchanged. This selective induction suggests a specific role for CYP1A2 in metabolizing certain benz(a)anthracene derivatives.

The contribution of CYP2C9 to benz(a)anthracene metabolism has been less extensively studied. However, research on similar PAH compounds, such as dibenz[a,h]anthracene, has demonstrated that CYP2C9 can catalyze the epoxidation of these compounds, particularly at the 5,6-position. By structural analogy, CYP2C9 may also participate in the metabolism of benz(a)anthracene, though its specific contribution requires further investigation.

The stereospecificity of these enzymatic reactions is an important aspect of PAH metabolism. Different CYP isoforms may preferentially generate specific enantiomers of epoxides and, consequently, dihydrodiols. For instance, this compound can exist as different stereoisomers, including (5R,6S)-, (5S,6R)-, (5R,6R)-, and (5S,6S)- configurations. The specific stereoisomer formed can significantly influence subsequent metabolism and biological activity.

Table 2: Enzyme Specificity in PAH Metabolism

The expression and activity of these enzymes can vary significantly between tissues, potentially resulting in tissue-specific patterns of PAH metabolism. For example, CYP1A1 is primarily expressed in extrahepatic tissues, whereas CYP1A2 is predominantly expressed in the liver. CYP1B1 is expressed in a variety of tissues, including the lung, kidney, and mammary gland. These tissue-specific expression patterns may contribute to the organ-specific carcinogenicity observed with different PAHs.

Detoxification Pathways: Glucuronidation and Sulfation

While oxidative metabolism can activate PAHs to reactive intermediates, competing detoxification pathways can mitigate their potential toxicity. Two primary phase II detoxification pathways for this compound are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Glucuronidation

Glucuronidation involves the conjugation of glucuronic acid to the hydroxyl groups of this compound, forming water-soluble metabolites that can be readily excreted. This process is catalyzed by UGT enzymes, which display varying specificities toward different PAH dihydrodiols.

Studies on related PAH dihydrodiols, particularly benzo(a)pyrene-trans-7,8-dihydrodiol (BPD), have identified several UGT isoforms capable of catalyzing glucuronidation. UGT1A1, UGT1A7, UGT1A9, and UGT1A10 demonstrated activity against both (-)-BPD and (+)-BPD enantiomers, while UGT2B7 showed specificity for (+)-BPD. By structural analogy, similar UGT isoforms may catalyze the glucuronidation of this compound.

The affinity of these enzymes, as determined by Km analysis for BPD, followed the order: UGT1A10 > UGT1A9 > UGT1A1 > UGT1A7 for (-)-BPD and UGT1A10 > UGT1A9 > UGT2B7 ≈ UGT1A1 > UGT1A7 for (+)-BPD. This stereospecific activity may be relevant for this compound as well, potentially resulting in differential detoxification of specific stereoisomers.

Sulfation

Sulfation represents another important detoxification pathway for PAH metabolites. This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups, catalyzed by SULT enzymes.

Research on human lung cell lines has identified SULT1A1, SULT1A3, and SULT1E1 as the predominant SULT isoforms expressed in these tissues. These enzymes demonstrated activity toward benzo[a]pyrene-7,8-catechol, a metabolite structurally similar to this compound.

The sulfation of PAH metabolites can effectively intercept these compounds before they undergo further activation to more reactive intermediates. For instance, the sulfation of benzo[a]pyrene-7,8-catechol prevents its oxidation to benzo[a]pyrene-7,8-dione, thereby interrupting a potential redox cycling process that could generate reactive oxygen species.

Glutathione Conjugation

In addition to glucuronidation and sulfation, glutathione conjugation represents another significant detoxification pathway. Studies have demonstrated that both 5,6-epoxy-5,6-dihydrobenzanthracene and its precursor can be converted to glutathione conjugates, specifically S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione. This conjugation is catalyzed by glutathione S-transferases (GSTs) and effectively neutralizes the electrophilic epoxide intermediate.

Table 3: Detoxification Enzymes for PAH Metabolites

The balance between activation and detoxification pathways ultimately determines the toxicological outcome of PAH exposure. If detoxification pathways are saturated or compromised, increased formation of reactive intermediates may occur, potentially leading to adverse effects including carcinogenesis.

Interindividual Variability in Human Metabolism

Significant interindividual variability exists in the metabolism of xenobiotics, including PAHs and their metabolites. This variability arises from multiple factors, including genetic polymorphisms, environmental influences, and physiological conditions.

Genetic Polymorphisms

Genetic polymorphisms in genes encoding metabolic enzymes can significantly influence the biotransformation of this compound and related compounds. Numerous polymorphisms have been identified in CYP genes, particularly CYP1A1, CYP1A2, and CYP1B1, which can alter enzyme expression, activity, or substrate specificity.

For instance, the CYP1A12C allele (Ile462Val) has been associated with increased enzyme activity toward some PAHs. Similarly, polymorphisms in CYP1A2, such as CYP1A21F, can affect enzyme inducibility, potentially influencing the rate of PAH metabolism. Polymorphisms in CYP1B1, including Leu432Val, have been linked to altered catalytic activity toward certain PAH substrates.

Epoxide hydrolase also exhibits genetic polymorphism. Variants in the EPHX1 gene, which encodes microsomal epoxide hydrolase, can result in altered enzyme activity. The Tyr113His and His139Arg polymorphisms have been particularly well-studied, with the former associated with decreased enzyme activity and the latter with increased activity.

Phase II enzymes similarly display genetic variability. Polymorphisms in UGT1A1, such as the UGT1A1*28 allele (associated with Gilbert's syndrome), can reduce enzyme expression and activity. Polymorphisms in SULT and GST genes can also influence the detoxification of PAH metabolites. The GSTM1 and GSTT1 null genotypes, which result in absence of enzyme activity, are relatively common in various populations and have been associated with increased susceptibility to PAH-induced carcinogenesis.

Table 4: Genetic Polymorphisms Affecting PAH Metabolism

| Gene | Polymorphism | Effect on Enzyme | Potential Impact on PAH Metabolism | Frequency |

|---|---|---|---|---|

| CYP1A1 | *2C (Ile462Val) | Increased activity | Enhanced activation | 0.1-0.5 (varies by ethnicity) |

| CYP1A2 | *1F (-163C>A) | Enhanced inducibility | Variable activation | 0.3-0.7 |

| CYP1B1 | Leu432Val | Altered catalytic properties | Modified metabolite profile | 0.4-0.7 |

| EPHX1 | Tyr113His | Decreased activity | Reduced dihydrodiol formation | 0.3-0.5 |

| EPHX1 | His139Arg | Increased activity | Enhanced dihydrodiol formation | 0.1-0.3 |

| UGT1A1 | *28 (TA)7 repeat | Decreased expression | Reduced glucuronidation | 0.3-0.4 |

| GSTM1 | Null | No enzyme activity | Compromised detoxification | 0.4-0.6 |

| GSTT1 | Null | No enzyme activity | Compromised detoxification | 0.1-0.4 |

Environmental Influences

Environmental factors can significantly influence the metabolism of PAHs through enzyme induction or inhibition. Exposure to other xenobiotics, including medications, dietary components, and environmental contaminants, can modulate the expression and activity of metabolic enzymes.

For example, cigarette smoke contains numerous compounds that can induce CYP1A1 and CYP1A2, potentially enhancing the metabolic activation of PAHs. Similarly, certain dietary compounds, such as those found in cruciferous vegetables, can induce phase II enzymes, potentially enhancing detoxification pathways.

Alcohol consumption can influence PAH metabolism through various mechanisms, including competitive inhibition of CYP enzymes and induction of CYP2E1. Chronic alcohol consumption has been associated with enhanced bioactivation of certain PAHs, potentially increasing their genotoxicity.

Physiological Factors

Physiological factors, including age, sex, and disease state, can also influence PAH metabolism. Age-related changes in liver function and enzyme expression can affect the biotransformation of PAHs. Sex differences in enzyme expression, particularly for certain CYP isoforms, may contribute to differential metabolism between males and females.

Disease states, particularly those affecting liver function, can significantly impact xenobiotic metabolism. Hepatic conditions, including fatty liver disease, hepatitis, and cirrhosis, can alter the expression and activity of metabolic enzymes, potentially influencing the balance between activation and detoxification pathways.

The complex interplay of these genetic, environmental, and physiological factors contributes to the observed interindividual variability in PAH metabolism. This variability may explain, in part, the differential susceptibility to PAH-induced toxicity and carcinogenicity among individuals.

Eigenschaften

CAS-Nummer |

1421-78-9 |

|---|---|

Molekularformel |

C18H14O2 |

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

5,6-dihydrobenzo[c]anthracene-5,6-diol |

InChI |

InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H |

InChI-Schlüssel |

DCXCOTLBZGXMOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |

Kanonische SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |

Andere CAS-Nummern |

32373-17-4 1421-78-9 |

Synonyme |

5,6-dihydro-5,6-dihydroxybenz(a)anthracene benz(a)anthrene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer benzanthracene-5,6-dihydrodiol, (cis)-isomer benzanthracene-5,6-dihydrodiol, (trans)-isome |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H14O2

- Molecular Weight : 262.3 g/mol

- CAS Number : 1421-78-9

DBA-5,6-diol is characterized by its dihydroxy structure, which plays a pivotal role in its biological activity. The compound's structure allows it to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects.

Carcinogenicity Studies

DBA-5,6-diol has been extensively studied for its carcinogenic properties. Research indicates that it acts as a potent tumor initiator when applied topically to mouse skin. In various studies, DBA-5,6-diol has shown significant activity in inducing tumors in animal models:

- Tumor Initiation : DBA-5,6-diol has been demonstrated to initiate skin tumors in mice, with studies reporting that it is more effective than its parent compound, benzo[a]anthracene (BA), under certain conditions .

- Mechanism of Action : The compound's ability to form DNA adducts through metabolic activation is crucial for its tumorigenic potential. The formation of these adducts can lead to mutations and subsequent cancer development .

Mutagenicity Testing

The mutagenic potential of DBA-5,6-diol has been evaluated using various assays:

- Bacterial Mutagenesis : Studies have shown that DBA-5,6-diol can be metabolically activated by liver microsomes to produce mutagens capable of inducing mutations in bacterial strains .

- Comparison with Other Dihydrodiols : In comparative studies with other dihydrodiols derived from PAHs, DBA-5,6-diol exhibited higher mutagenic activity than several analogs .

Case Study 1: Tumor Promotion in Mice

In a series of experiments involving newborn mice treated with DBA-5,6-diol, researchers observed a marked increase in tumor formation compared to control groups. The study highlighted the compound's ability to act as a strong initiator of skin tumors .

| Compound | Tumor Incidence (%) |

|---|---|

| DBA-5,6-diol | 24% |

| Control Group | 4% |

Case Study 2: Metabolic Activation

Research has demonstrated that DBA-5,6-diol undergoes metabolic activation more efficiently than other dihydrodiols from PAHs. This finding suggests that the structural features of DBA-5,6-diol contribute significantly to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Dibenz[a,h]anthracene-5,6-diol

- Structure : Five fused aromatic rings with hydroxyl groups at the 5,6-positions.

- Metabolism: Formed via epoxidation of DBahA by CYP1A2 and CYP2C9, followed by hydrolysis. DBahA-5,6-diol is a minor metabolite compared to its 1,2- and 3,4-diol derivatives .

- Carcinogenicity: DBahA (Group 2A carcinogen) is more potent than BaA, but its 5,6-diol is less tumorigenic than its 1,2- and 3,4-diols in murine models .

Benz[a]anthracene-3,4-diol

- Structure : Hydroxyl groups at the 3,4-positions of BaA.

- Carcinogenicity: Highly tumorigenic; induces pulmonary adenomas in 96% of mice at 22 weeks, unlike the 5,6-diol .

Table 1: Comparison of PAH Dihydrodiols

Functional Analogs: 5,6-Dihydroxyindole

5,6-Dihydroxyindole (5,6-DHI) shares structural motifs (two hydroxyl groups on an aromatic ring) but differs in biological role:

- Structure: Indole ring with hydroxyl groups at 5,6-positions (C₈H₇NO₂; MW 149.15) .

- Function: Precursor to melanin via oxidative polymerization; used in non-toxic hair dyes .

- Physicochemical Properties: Density: 1.51 g/cm³ Solubility: Soluble in DMF (10 mg/mL), ethanol (10 mg/mL) Melting Point: 140°C (decomposes)

Contrast with PAH Diols: Unlike PAH diols, 5,6-DHI lacks carcinogenicity and is utilized in consumer products due to its benign safety profile .

Alkylated Derivatives: 7,12-Dimethylbenz(a)anthracene (DMBA)

DMBA is a methylated PAH with enhanced carcinogenic potency:

- Structure : BaA with methyl groups at 7- and 12-positions (C₂₀H₁₆; MW 256.34) .

- Carcinogenicity: A potent tumor initiator; induces mammary tumors in rodents at nanomolar doses .

- Metabolism : Preferentially metabolized to 3,4-diol-1,2-epoxide, a highly DNA-reactive species .

Key Difference: Methylation at bay regions (e.g., 7,12-positions) drastically increases carcinogenicity compared to unmodified BaA or its diols .

Q & A

Q. What are the primary metabolic pathways of 5,6-Dihydrobenz(a)anthracene-5,6-diol in mammalian systems?

The compound is metabolized via cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP2B6) in liver microsomes, forming stereospecific trans-diols enriched in R,R-enantiomers. To study this, use Aroclor 1254-induced rat liver microsomes or human liver microsomes, and employ chiral chromatography to resolve enantiomers .

Q. What experimental models are recommended for studying the metabolism of this compound?

Key models include:

- Rat liver homogenates : Induce with 3-methylcholanthrene or phenobarbital to enhance CYP activity.

- Human liver microsomes : Screen across multiple donors to account for inter-individual variability in enzyme expression.

- Reconstituted CYP systems : Purify CYP1A2 or CYP2C9 to isolate specific metabolic contributions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use a Class I, Type B biological safety hood for mixing/handling.

- Employ HEPA-filtered vacuums for cleanup to avoid airborne particulate dispersion.

- Follow OSHA PPE standards (29 CFR 1910.132), including gloves and lab coats. Avoid dry sweeping; use wet methods for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes of diol formation across metabolic systems?

Q. Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Activity Level | Model System | Reference |

|---|---|---|---|

| CYP1A2 | High | Human Liver Microsomes | |

| CYP2C9 | High | Human Liver Microsomes | |

| CYP2B6 | Moderate | Human Liver Microsomes |

Q. Table 2: DNA Adducts and Detection Methods

| Adduct Type | Detection Method | Model System | Reference |

|---|---|---|---|

| anti-3,4-diol-1,2-oxide-deoxyguanosine | 32P-postlabeling | Mouse Skin | |

| anti-8,9-diol-10,11-oxide-deoxyguanosine | LC-MS/MS | Hamster Cells |

Notes for Experimental Design

- Stereochemical Analysis : Always include racemic standards for quantification.

- Negative Controls : Use microsomal preparations without NADPH to confirm enzyme-dependent metabolism.

- Data Reproducibility : Replicate experiments across 3–5 liver donors or microsome batches to ensure robustness.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.